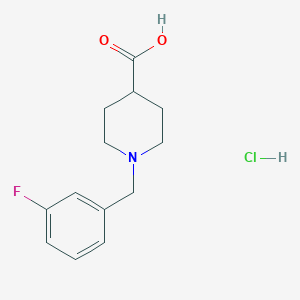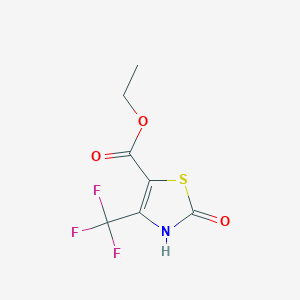![molecular formula C8H8O4 B1304312 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one CAS No. 57053-18-6](/img/structure/B1304312.png)
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one” is a unique chemical compound with the empirical formula C8H8O4 . It is commonly found in cigarette smoke, Maillard reaction products, sugar pyrolysis products, and natural extracts . Structurally, it belongs to the class of pyranone compounds, most of which have a caramel-like aroma .
Synthesis Analysis
The synthesis of this compound involves refluxing a solution of glucose and pyridine in ethanol. After adding acetic acid and further heating, the concentrated reaction solution is diluted with water and extracted with ethyl acetate to obtain γ-pyranone. The crude product is purified by column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the title compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C2=C(OCC2O)C=C(C)O1 . The InChI key for this compound is KLEPYAZHRXGNBY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.15 g/mol .Applications De Recherche Scientifique
Antioxidant Properties in Food Chemistry
This compound is known to form during the Maillard reaction and contributes significantly to the antioxidant properties of Maillard reaction products (MRPs) . Its ability to scavenge free radicals like ABTS˙+, DPPH, and galvinoxyl radicals makes it a valuable antioxidant in food chemistry. The hydroxyl group at the olefin position plays a crucial role in its antioxidant activity, indicating that the enol structure in the compound is key for this property .
Flavor Enhancer in Food Industry
In the food industry, derivatives of this compound, such as maltol, are used to enhance the flavor of candies, baked goods, and beverages. It improves the mouthfeel and overall flavor profile, making it a common additive in the production of various consumables .
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical manufacturing. Its structural properties allow it to be a precursor in synthesizing more complex molecules that could have therapeutic applications .
Cosmetic and Personal Care Applications
Due to its flavor-enhancing properties, it is also used in the cosmetic and personal care industries. It can be found in products where a pleasant scent or taste is desirable, such as in lip balms and mouthwashes .
Antioxidant Research in Biochemistry
Research indicates that the compound’s antioxidant properties extend beyond food chemistry into broader biochemistry applications. It can be used to study oxidative stress in cells and the potential protective effects of antioxidants .
Natural Extracts and Food Studies
The compound is naturally present in various foods and extracts, such as whole wheat bread, prunes, rose tea, and roasted tigernut oil. Its presence and concentration in these natural products can be studied to understand their health benefits and contributions to flavor .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material when analyzing the composition of food products and natural extracts. Its well-defined structure and properties make it suitable for such applications .
Material Science
Lastly, the compound’s unique chemical structure could be of interest in material science, particularly in the development of new materials with antioxidant properties. Its stability under various conditions can be studied to create materials that resist oxidative damage .
Mécanisme D'action
- The enolone unit in hydroxymaltol contributes to its strong antioxidant properties . We can speculate that a similar mechanism may apply to our compound.
Mode of Action
Pharmacokinetics
Propriétés
IUPAC Name |
3-hydroxy-6-methyl-2,3-dihydrofuro[3,2-c]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-6-7(8(10)12-4)5(9)3-11-6/h2,5,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPYAZHRXGNBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CO2)O)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377558 |
Source


|
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
CAS RN |
57053-18-6 |
Source


|
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Cyclohexyl(methyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B1304230.png)
![2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B1304231.png)
![Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1304235.png)
![N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1304236.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1304237.png)
![1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone](/img/structure/B1304244.png)

![Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate](/img/structure/B1304247.png)


![{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B1304255.png)
![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B1304256.png)

